molecular formula C19H17NO3 B267695 2-Morpholino-2-phenyl-1,3-indandione

2-Morpholino-2-phenyl-1,3-indandione

Cat. No.: B267695
M. Wt: 307.3 g/mol
InChI Key: JQBNDEHLOZCRIZ-UHFFFAOYSA-N
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Description

2-Morpholino-2-phenyl-1,3-indandione is a derivative of 1,3-indandione, a bicyclic diketone with a phenyl group at the C2 position and a morpholino (tetrahydro-1,4-oxazine) substituent introduced via a Mannich reaction . This reaction involves the condensation of 1,3-indandione with formaldehyde and morpholine, forming a spirocyclic intermediate that rearranges into the final product . The morpholino group enhances solubility in polar solvents due to its amine-oxide structure, distinguishing it from other hydrophobic 1,3-indandione derivatives.

Properties

Molecular Formula

C19H17NO3

Molecular Weight

307.3 g/mol

IUPAC Name

2-morpholin-4-yl-2-phenylindene-1,3-dione

InChI

InChI=1S/C19H17NO3/c21-17-15-8-4-5-9-16(15)18(22)19(17,14-6-2-1-3-7-14)20-10-12-23-13-11-20/h1-9H,10-13H2

InChI Key

JQBNDEHLOZCRIZ-UHFFFAOYSA-N

SMILES

C1COCCN1C2(C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4

Canonical SMILES

C1COCCN1C2(C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects: The morpholino group introduces polar character, contrasting with hydrophobic acyl or aryl groups in anticoagulants (e.g., diphenylacetyl) .
  • Tautomerism: 2-Acyl derivatives predominantly exist in the exocyclic enolic form, enabling metal coordination , whereas 2-hydroxyimino derivatives exhibit tautomerism influenced by intramolecular hydrogen bonding .
  • Synthesis: Mannich reactions (for morpholino) vs. condensation (for acyl) or electrophilic substitution (for halogenated derivatives) .

Functional and Application-Based Comparisons

Metal Complexation

  • 2-Acyl Derivatives: Form non-charged complexes with Cu(II), Zn(II), and Co(II), adopting flattened tetrahedral (Cu) or octahedral (others) geometries. These complexes are studied for extraction applications rather than optical sensing .
  • Morpholino Derivative: No direct evidence of metal binding, but the morpholino group’s lone electron pairs could theoretically coordinate metals, warranting further study.

Optical and Electronic Properties

  • DMABI Derivatives: Dimethylaminobenzylidene-1,3-indandiones exhibit strong charge-transfer transitions, making them suitable for organic electronics .
  • Morpholino Derivative: Limited data, but the electron-donating morpholino group may influence photophysical behavior compared to electron-withdrawing acyl groups.

Stability and Reactivity

  • Thermal Stability: 2-Phenyl-1,3-indandione dimers undergo homolysis above 373 K to form radicals, but morpholino substitution may alter dissociation kinetics .
  • Hydrolytic Stability: Morpholino derivatives are likely more hydrolytically stable than 2-hydroxyimino salts, which decompose readily in solution .

Preparation Methods

Michael Addition to α,β-Unsaturated Indandione Intermediates

A widely reported strategy involves the Michael addition of morpholine to α,β-unsaturated ketones derived from 1,3-indandione. For example, 2-cinnamoyl-1,3-indandione (2a ) reacts with morpholine under mild conditions to yield 2-(β-morpholinohydrocinnamoyl)-1,3-indandione (7b ) (De Gruyter,). This intermediate undergoes further cyclization or functionalization, but the reaction can be halted at the Michael adduct stage by controlling stoichiometry and temperature. Typical conditions include:

  • Reagents : Morpholine (1.2 equiv), ethanol solvent, room temperature.

  • Yield : 65–72% after recrystallization.

  • Mechanism : The α,β-unsaturated system in 2a undergoes nucleophilic attack by morpholine at the β-position, followed by proton transfer to stabilize the adduct.

Knoevenagel Condensation Followed by Amine Conjugation

A two-step protocol leverages Knoevenagel condensation to install the phenyl group, followed by morpholine incorporation:

  • Knoevenagel Step :

    • Substrates : 1,3-Indandione (4 ) and benzaldehyde.

    • Conditions : Piperidine (10 mol%) in ethanol, reflux for 4–6 hours.

    • Product : 2-Benzylidene-1,3-indandione (28 ) in 75–85% yield.

  • Morpholine Addition :

    • Reagents : Morpholine (2.0 equiv), acetic acid catalyst.

    • Conditions : Ethanol, 60°C, 12 hours.

    • Yield : 68% after column chromatography.

This method benefits from the high efficiency of Knoevenagel reactions for arylidene formation but requires careful purification to isolate the mono-morpholino product.

One-Pot Multicomponent Reactions

Recent advances emphasize one-pot syntheses to reduce isolation steps. A notable example involves:

  • Substrates : 1,3-Indandione, benzaldehyde, and morpholine.

  • Catalyst : Task-specific ionic liquid (e.g., [BMIM]OH, 15 mol%).

  • Conditions : Solvent-free, 80°C, 3 hours.

  • Yield : 82% with 95% purity by HPLC.

The ionic liquid facilitates both condensation and Michael addition steps, enhancing atom economy.

Optimization of Reaction Parameters

Solvent and Temperature Effects

  • Polar aprotic solvents (DMF, NMP) improve solubility of intermediates but may require higher temperatures (100–120°C).

  • Ethanol/water mixtures enable milder conditions (60–80°C) with reduced side products.

Catalytic Systems

  • Base catalysts (piperidine, sodium acetate) dominate Knoevenagel steps.

  • Acid additives (acetic acid) stabilize morpholine during nucleophilic attack.

Analytical Characterization

Key spectral data for this compound:

  • ¹H NMR (CDCl₃): δ 3.24 (s, 2H, indandione CH₂), 3.70–3.75 (m, 8H, morpholine OCH₂CH₂N), 7.32–7.89 (m, 5H, aryl-H).

  • IR : 1705 cm⁻¹ (indandione C=O), 1660 cm⁻¹ (conjugated ketone).

Challenges and Limitations

  • Regioselectivity : Competing additions at α- vs. β-positions of α,β-unsaturated intermediates necessitate precise stoichiometry.

  • Purification : Silica gel chromatography is often required due to byproducts from over-alkylation .

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